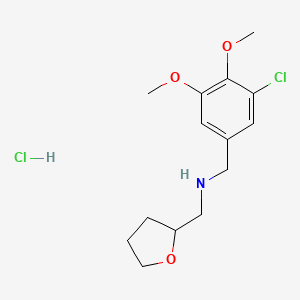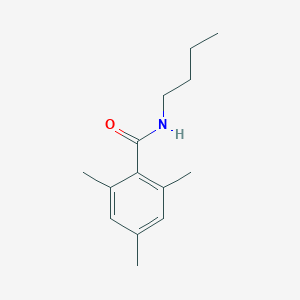![molecular formula C21H20N2O3 B5419748 1-(3-methoxyphenyl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5419748.png)
1-(3-methoxyphenyl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one, also known as curcumin analog 1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Curcumin analog 1 exerts its effects through various mechanisms, including the inhibition of NF-κB signaling, the modulation of cell cycle regulators, and the induction of apoptosis. NF-κB is a transcription factor that plays a key role in inflammation and cancer progression. Curcumin analog 1 inhibits NF-κB signaling by preventing the phosphorylation and degradation of IκBα, a protein that inhibits NF-κB activation. Additionally, 1-(3-methoxyphenyl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one analog 1 has been shown to induce cell cycle arrest and apoptosis in cancer cells through the upregulation of p21 and Bax, respectively.
Biochemical and Physiological Effects:
Curcumin analog 1 has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of oxidative stress, and the regulation of lipid metabolism. Angiogenesis is the process of new blood vessel formation, which is essential for tumor growth and metastasis. Curcumin analog 1 inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). Additionally, this compound analog 1 has been shown to modulate oxidative stress by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes. Finally, this compound analog 1 has been shown to regulate lipid metabolism by reducing the expression of fatty acid synthase (FAS), an enzyme involved in the synthesis of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin analog 1 has several advantages for lab experiments, including its stability, solubility, and low toxicity. Curcumin analog 1 is stable under various conditions, including pH, temperature, and light. Additionally, 1-(3-methoxyphenyl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one analog 1 is highly soluble in organic solvents, making it easy to dissolve and prepare for experiments. Finally, this compound analog 1 has been shown to have low toxicity in various cell lines and animal models. However, this compound analog 1 also has several limitations, including its high cost, limited availability, and potential for off-target effects. Curcumin analog 1 is a synthetic compound that requires multiple steps for synthesis, making it more expensive than natural compounds. Additionally, this compound analog 1 is not widely available, limiting its use in various experiments. Finally, this compound analog 1 may have off-target effects due to its structural similarity to this compound, a natural compound with a wide range of biological activities.
Orientations Futures
There are several future directions for the study of 1-(3-methoxyphenyl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one analog 1, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent, and the exploration of its effects on various diseases and conditions. The development of more efficient synthesis methods for this compound analog 1 could make it more widely available and reduce its cost. Additionally, further investigation of its potential as a therapeutic agent could lead to the development of new drugs for cancer, neurodegenerative diseases, and inflammation. Finally, the exploration of its effects on various diseases and conditions, such as diabetes and cardiovascular disease, could provide new insights into its biological activities and potential applications.
Méthodes De Synthèse
Curcumin analog 1 can be synthesized through a multistep process involving the reaction of 3-methoxybenzaldehyde with 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde in the presence of a base, followed by the addition of propenone and a palladium catalyst. The resulting compound is then purified through column chromatography to obtain 1-(3-methoxyphenyl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one analog 1.
Applications De Recherche Scientifique
Curcumin analog 1 has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 1-(3-methoxyphenyl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one analog 1 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In neurodegenerative diseases, this compound analog 1 has been studied for its potential to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. In inflammation, this compound analog 1 has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-6-3-5-17(14-19)20(24)9-7-16-8-10-21(26-2)18(13-16)15-23-12-4-11-22-23/h3-14H,15H2,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEMWXDNICSICU-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B5419666.png)
![6-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5419673.png)
![2-(3-chlorophenyl)-5-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5419676.png)

![3-{6-[(2-methoxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenol](/img/structure/B5419690.png)
![6-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5419698.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5419705.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5419727.png)
![1'-(cyclopropylcarbonyl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5419734.png)
![3,3-dimethyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5419735.png)

![4-[(4-methoxy-3-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5419749.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5419752.png)